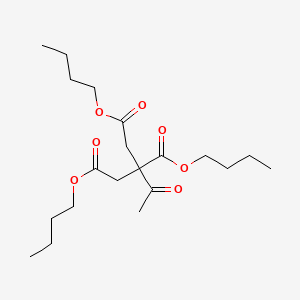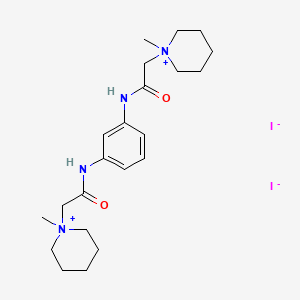
Piperidinium, 1,1'-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide: is a complex organic compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring, a phenylene group, and diiodide ions. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) typically involves the reaction of 1-methylpiperidine with m-phenylenebis(iminocarbonylmethylene) in the presence of diiodide ions. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler piperidinium derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxides, while reduction may produce simpler piperidinium salts .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is used to study the interactions between piperidinium compounds and biological molecules. It helps in understanding the role of piperidinium salts in biological systems .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In the industrial sector, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties that make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,1’-(1,4-Phenylenebis(methylene))bis(1-ethylpiperidinium) dibromide
- 1,1’-(4,6-Dimethyl-m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide)
Comparison: Compared to similar compounds, Piperidinium, 1,1’-(m-phenylenebis(iminocarbonylmethylene))bis(1-methyl-, diiodide) is unique due to its specific structural features and chemical properties. It has a distinct phenylene group and diiodide ions, which contribute to its unique reactivity and applications .
Propiedades
Número CAS |
100172-26-7 |
|---|---|
Fórmula molecular |
C22H36I2N4O2 |
Peso molecular |
642.4 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)-N-[3-[[2-(1-methylpiperidin-1-ium-1-yl)acetyl]amino]phenyl]acetamide;diiodide |
InChI |
InChI=1S/C22H34N4O2.2HI/c1-25(12-5-3-6-13-25)17-21(27)23-19-10-9-11-20(16-19)24-22(28)18-26(2)14-7-4-8-15-26;;/h9-11,16H,3-8,12-15,17-18H2,1-2H3;2*1H |
Clave InChI |
BRMZPHDYUWKWTM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCCC1)CC(=O)NC2=CC(=CC=C2)NC(=O)C[N+]3(CCCCC3)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


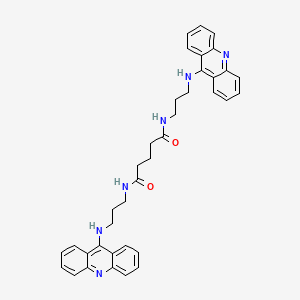
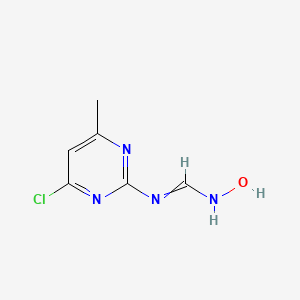
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
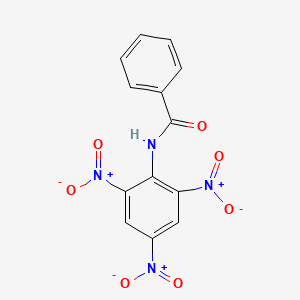

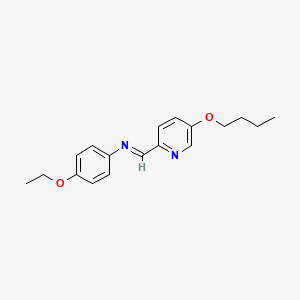
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
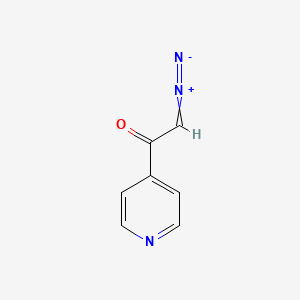
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
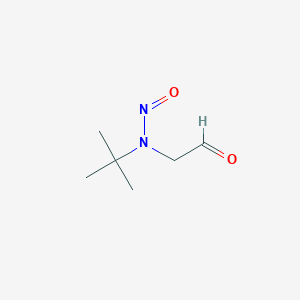

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
